molecular formula C11H9BrN4 B1483656 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091138-28-0

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483656
CAS RN: 2091138-28-0
M. Wt: 277.12 g/mol
InChI Key: UDOBYNYWZRBBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (abbreviated as “BMPP”) is a novel synthetic molecule that has been the focus of much research in the scientific community due to its potential applications in a variety of fields, including medicinal chemistry and biochemistry. BMPP has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, BMPP has been studied for its potential to be used as a drug delivery system, as well as for its potential to be used as a therapeutic agent.

Scientific Research Applications

Crystal Structure Analysis

  • Crystallography Studies : The compound "(E)-2-[5-(3-Bromophenyl)pyrazol-3-yl]-3-(pyrrol-2-yl)acrylonitrile" has been investigated for its crystal structure, demonstrating intra- and intermolecular hydrogen bonding, forming one-dimensional chains of molecules (Kumar et al., 1999).

Photoinduced Processes

  • Photoinduced Tautomerization : A study on 2-(1H-pyrazol-5-yl)pyridines and derivatives revealed three types of photoinduced reactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer, highlighting the compounds' dual luminescence and their relevance in photophysics and photochemistry (Vetokhina et al., 2012).

Antioxidant Activity

  • Antioxidant Properties : Research involving the synthesis of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety has found certain derivatives to exhibit antioxidant activity nearly equal to that of ascorbic acid, demonstrating the potential of these compounds in antioxidant applications (El‐Mekabaty, 2015).

Antimicrobial and Antitumor Activities

  • Biological Activities : Pyrazolo[3,4-b]pyridine derivatives synthesized through multi-component reactions have been evaluated for their antimicrobial and antitumor activities, showing promising results against various bacterial and fungal strains, as well as liver cell lines. Some compounds exhibited significant antibacterial and antifungal activity, alongside notable antitumor effects (El-Borai et al., 2012).

Synthesis and Chemical Reactivity

  • Synthetic Utility : The synthesis and chemical reactivity of related pyrazole derivatives have been extensively studied, indicating their utility as intermediates in the synthesis of complex heterocycles. This includes the development of novel synthetic methodologies, such as microwave-induced reactions, that yield products with potential pharmaceutical applications (Rahmati & Alizadeh Kouzehrash, 2011).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOBYNYWZRBBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.